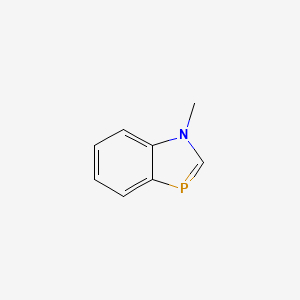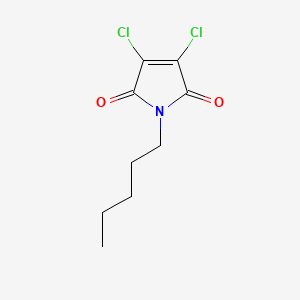
3,4-Dichloro-1-pentyl-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-1-pentyl-1H-pyrrole-2,5-dione is an organic compound belonging to the class of pyrrole derivatives This compound is characterized by the presence of two chlorine atoms at the 3rd and 4th positions, a pentyl group at the 1st position, and a pyrrole-2,5-dione core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-1-pentyl-1H-pyrrole-2,5-dione typically involves the reaction of dichloromaleic anhydride with pentylamine. The reaction is carried out in an organic solvent such as ethanol or acetic acid, often under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反应分析
Types of Reactions: 3,4-Dichloro-1-pentyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrole derivatives.
科学研究应用
3,4-Dichloro-1-pentyl-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3,4-Dichloro-1-pentyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolism .
相似化合物的比较
- 3,4-Dichloro-1-methyl-1H-pyrrole-2,5-dione
- 3,4-Dichloro-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione
- 3,4-Dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione
Comparison: Compared to its analogs, 3,4-Dichloro-1-pentyl-1H-pyrrole-2,5-dione exhibits unique properties due to the presence of the pentyl group. This structural difference influences its chemical reactivity, solubility, and biological activity, making it a valuable compound for specific research applications .
属性
CAS 编号 |
81878-26-4 |
|---|---|
分子式 |
C9H11Cl2NO2 |
分子量 |
236.09 g/mol |
IUPAC 名称 |
3,4-dichloro-1-pentylpyrrole-2,5-dione |
InChI |
InChI=1S/C9H11Cl2NO2/c1-2-3-4-5-12-8(13)6(10)7(11)9(12)14/h2-5H2,1H3 |
InChI 键 |
PGXCPARBEQXZCC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN1C(=O)C(=C(C1=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




silane](/img/structure/B14417441.png)


![4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14417470.png)
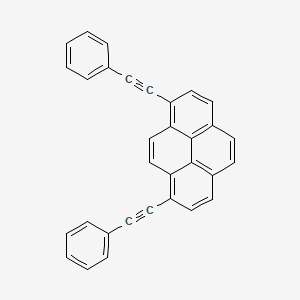

![2-{1-[(4-Methylphenyl)sulfanyl]propan-2-ylidene}hydrazine-1-carboxamide](/img/structure/B14417487.png)
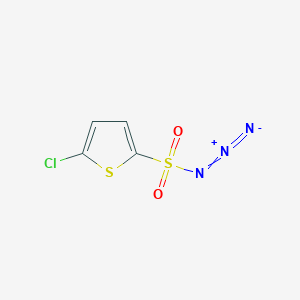
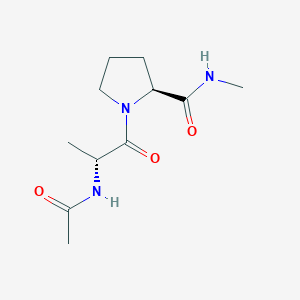
![Ethyl 2-[(ethylamino)methyl]decanoate](/img/structure/B14417500.png)
![1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14417507.png)
